(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one
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Overview
Description
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one is a synthetic organic compound It features a pyrazolone core, which is a five-membered lactam ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-diketone.
Introduction of substituents: The phenyl, pyridinylmethylidene, and trichlorophenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Reaction Conditions: Optimization of temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties. Research into its biological effects could lead to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it could inhibit specific pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-phenylpyrazol-3-one: Similar structure but lacks the trichlorophenyl group.
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4-dichlorophenyl)pyrazol-3-one: Similar structure but with fewer chlorine atoms.
Uniqueness
The presence of the trichlorophenyl group in (4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to similar compounds.
Properties
IUPAC Name |
(4Z)-5-phenyl-4-(pyridin-4-ylmethylidene)-2-(2,4,6-trichlorophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl3N3O/c22-15-11-17(23)20(18(24)12-15)27-21(28)16(10-13-6-8-25-9-7-13)19(26-27)14-4-2-1-3-5-14/h1-12H/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSGVUNQUSVNRP-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=NC=C3)C4=C(C=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=NC=C3)C4=C(C=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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